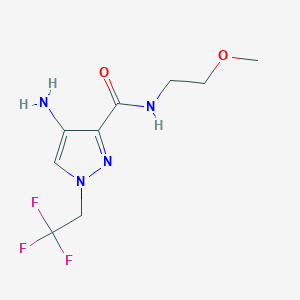

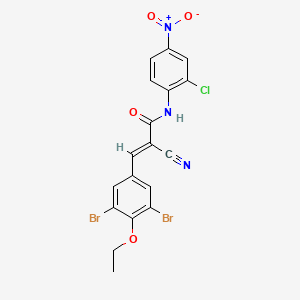

![molecular formula C22H19ClN4O B2532979 4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-81-9](/img/structure/B2532979.png)

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide" is a complex organic molecule that appears to be related to a class of compounds known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorinated pyridine carboxamides and pyrazolo-pyrimidines, which are often synthesized for their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, aminization, esterification, and amidation. For instance, the synthesis of a chlorinated pyrazolo-pyrimidine compound was achieved by chlorination and aminization from a diol precursor . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from various amines and a chlorinated pyridine ester, with the ester being prepared by chlorination and esterification . Another related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, was synthesized through a reaction involving chlorinated amines and acids under specific conditions to optimize yield and purity . These methods suggest that the synthesis of the compound would likely involve similar chlorination and functional group transformation steps.

Molecular Structure Analysis

The molecular structures of related compounds are confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction. For example, the crystal structure of a chlorinated pyrazolo-pyrimidine was determined to belong to the triclinic system with specific lattice parameters . These techniques are crucial for confirming the identity and purity of synthesized compounds, and they would be similarly applied to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by the formation of amide bonds and the introduction of chloro groups. The reaction conditions, such as temperature, reaction time, and molar ratios of reactants, are optimized to achieve the highest yield and purity . These reactions are typically carried out under controlled conditions to prevent side reactions and to ensure the formation of the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their crystal systems, space groups, and cell dimensions, as determined by X-ray diffraction . The purity and yield of the compounds are also of significant interest, with optimized conditions leading to high purity levels, as seen in the synthesis of a chlorinated pyridine carboxamide . These properties are essential for understanding the behavior of the compounds in biological systems and for their potential application in pharmaceuticals.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

The compound has been a focus in the field of chemical synthesis, particularly in the creation of complex heterocyclic structures. For instance, El-Khawaga et al. (2009) detailed the synthesis of imidazopyrazolopyrimidines and pyrazolopyrimidopyrimidines through a series of reactions involving chloroacylation and nucleophilic substitution, highlighting the compound's potential as a precursor in synthetic chemistry (El-Khawaga, El-Dean, Radwan, & Ahmed, 2009). Additionally, Quiroga et al. (2012) investigated hydrogen-bonded assemblies in closely related pyrazolo[3,4-b]pyridine derivatives, revealing insights into the molecular interactions and structural configurations of these compounds (Quiroga, Díaz, Cobo, & Glidewell, 2012).

Medicinal Chemistry and Biological Applications

In the realm of medicinal chemistry, the compound has served as a foundation for developing potential therapeutic agents. Maggio et al. (2005) explored nonclassical Pschorr and Sandmeyer reactions in the pyrazole series, uncovering derivatives with antiproliferative activity against human pulmonary carcinoma cells, thus indicating potential anticancer properties (Maggio, Daidone, Raffa, Plescia, Bombieri, & Meneghetti, 2005). Additionally, Zaki et al. (2020) synthesized a novel series of pyrazolopyrazines with promising antimicrobial and anticancer activities, further emphasizing the compound's versatility and potential in drug discovery (Zaki, Abdul-Malik, Saber, Radwan, & El-Dean, 2020).

Propiedades

IUPAC Name |

4-chloro-3-methyl-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O/c1-14-8-10-16(11-9-14)12-25-22(28)18-13-24-21-19(20(18)23)15(2)26-27(21)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGJKLIRFHOXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

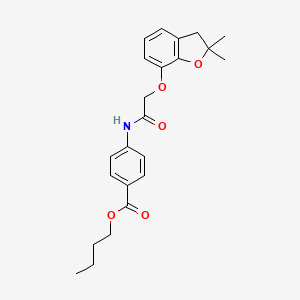

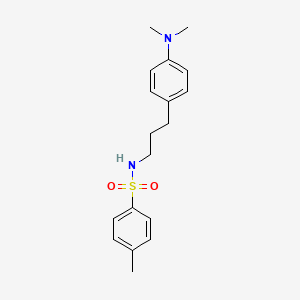

![N-(2-(1H-indol-3-yl)ethyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2532909.png)

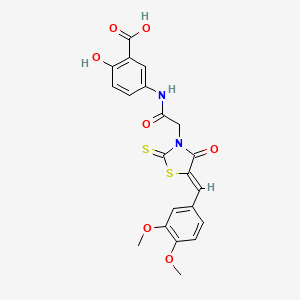

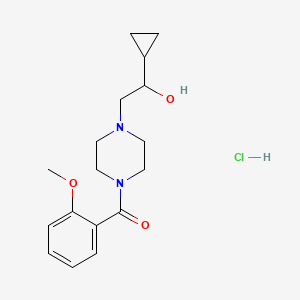

![3-fluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2532910.png)

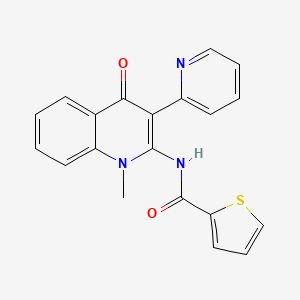

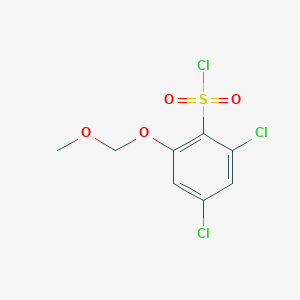

![2,2-Dimethyl-5-{4-[4-(trifluoromethyl)piperidin-1-yl]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B2532914.png)

![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532915.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)